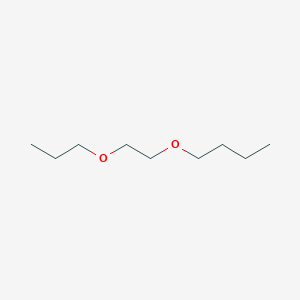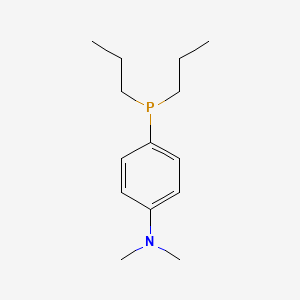
4-(Dipropylphosphanyl)-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dipropylphosphanyl)-N,N-dimethylaniline is an organophosphorus compound that features a phosphanyl group attached to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dipropylphosphanyl)-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with dipropylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine. Common solvents used include tetrahydrofuran or dichloromethane, and the reaction may be catalyzed by transition metals such as palladium or nickel.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Dipropylphosphanyl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Coordination: The phosphanyl group can coordinate with transition metals to form complexes.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Halogenating agents like bromine or chlorinating agents can be employed.
Coordination: Transition metal salts such as palladium chloride or nickel acetate are commonly used.
Major Products:
Oxidation: Phosphine oxide derivatives.
Substitution: Halogenated aniline derivatives.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
4-(Dipropylphosphanyl)-N,N-dimethylaniline has several applications in scientific research:
Catalysis: It can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Its derivatives may be explored for potential biological activity, including antimicrobial or anticancer properties.
Industrial Applications: It can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(Dipropylphosphanyl)-N,N-dimethylaniline largely depends on its role in specific reactions. As a ligand, it can coordinate with metal centers, influencing the electronic environment and reactivity of the metal. This coordination can facilitate various catalytic processes, including hydrogenation, cross-coupling, and polymerization reactions.
Comparison with Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand with different steric and electronic properties.
Triethylphosphine: Similar in structure but with ethyl groups instead of propyl groups.
N,N-Dimethylaniline: Lacks the phosphanyl group but shares the aniline core structure.
Uniqueness: 4-(Dipropylphosphanyl)-N,N-dimethylaniline is unique due to the presence of both the phosphanyl and aniline groups, which confer distinct reactivity and coordination properties. This dual functionality makes it a versatile compound in various chemical applications.
Properties
CAS No. |
21304-65-4 |
|---|---|
Molecular Formula |
C14H24NP |
Molecular Weight |
237.32 g/mol |
IUPAC Name |
4-dipropylphosphanyl-N,N-dimethylaniline |
InChI |
InChI=1S/C14H24NP/c1-5-11-16(12-6-2)14-9-7-13(8-10-14)15(3)4/h7-10H,5-6,11-12H2,1-4H3 |
InChI Key |
XZVBOKFVYWSNNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCP(CCC)C1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




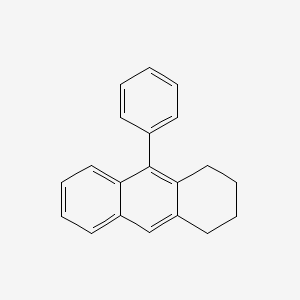
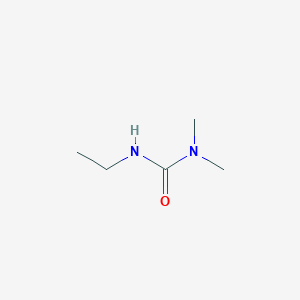
![4-[(2-Chlorophenyl)methylsulfanyl]-6,7-dimethylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B14719128.png)
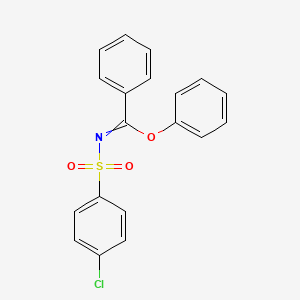

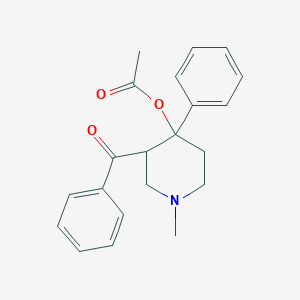
![(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane](/img/structure/B14719148.png)

silane](/img/structure/B14719157.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-phenylalanyl-L-leucine](/img/structure/B14719159.png)
